molecular formula C23H22ClN3O3S B12182152 N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B12182152
M. Wt: 456.0 g/mol
InChI Key: HZTGEOVGLLIWNN-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of key intermediates, such as 2-chlorobenzoic acid and 1,3,4-oxadiazole derivatives. These intermediates undergo a series of reactions including esterification, hydrazination, cyclization, and nucleophilic substitution to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate inflammatory pathways by interacting with key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and chlorophenyl-containing molecules. Examples are:

Uniqueness

What sets N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H22ClN3O3S/c1-27(23(14-8-7-13-19(23)28)17-11-5-6-12-18(17)24)20(29)15-31-22-26-25-21(30-22)16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-15H2,1H3

InChI Key

HZTGEOVGLLIWNN-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CSC1=NN=C(O1)C2=CC=CC=C2)C3(CCCCC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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